molecular formula C9H19N3O B047672 2-(Piperazin-1-ylmethyl)morpholine CAS No. 122894-75-1

2-(Piperazin-1-ylmethyl)morpholine

Cat. No.: B047672
CAS No.: 122894-75-1
M. Wt: 185.27 g/mol
InChI Key: KIIHPWXATLEYCC-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)morpholine (CAS: 1088710-28-4) is a heterocyclic compound featuring both morpholine and piperazine moieties linked via a methylene bridge. Its molecular formula is C₁₂H₂₅N₃O, with a molecular weight of 227.35 g/mol . The compound exists as a liquid at room temperature and exhibits hazards related to skin corrosion (H314) and respiratory irritation (H335) . Its structural flexibility and dual heterocyclic system make it a valuable intermediate in medicinal chemistry, particularly for designing ligands targeting neurotransmitter receptors or enzymes.

Properties

CAS No.

122894-75-1

Molecular Formula

C9H19N3O

Molecular Weight

185.27 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)morpholine

InChI

InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2

InChI Key

KIIHPWXATLEYCC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2CNCCO2

Canonical SMILES

C1CN(CCN1)CC2CNCCO2

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features

  • Core Scaffolds : The compound combines a six-membered morpholine ring (oxygen at position 1) with a piperazine ring (two nitrogen atoms at positions 1 and 4) bridged by a methylene group.
  • Substituents : The morpholine ring in the target compound is substituted with an isopropyl group at position 4 (4-(propan-2-yl)), which influences lipophilicity and steric effects .

Comparison Table: Structural Features

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol)
2-(Piperazin-1-ylmethyl)-4-isopropylmorpholine Morpholine + Piperazine 4-isopropyl on morpholine 227.35
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Benzotriazole + Piperazine + Fluorophenyl Fluorophenyl, benzotriazole 473.54
4-{2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine Pyrimidine + Piperazine + Morpholine Fluoropyrimidine, pyrimidine 345.37
4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine Pyrimidine + Piperazine + Morpholine Dimethoxybenzoyl, methylpyrimidine 427.50

Key Observations :

  • Fluorine-containing derivatives (e.g., ) often exhibit enhanced bioavailability and receptor affinity due to fluorine’s electronegativity and small atomic radius.

Physicochemical Properties

Table: Comparative Physicochemical Data

Compound Name Physical State Solubility LogP (Predicted)
2-(Piperazin-1-ylmethyl)-4-isopropylmorpholine Liquid Moderate in DCM 1.8
4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline Solid Soluble in DMSO 2.1
2-([4-(2-Morpholin-4-yl-2-oxoethyl)piperazin-1-yl]methyl)-1H-benzimidazole Solid Low in water 1.5

Key Observations :

  • The liquid state of the target compound () suggests lower melting points compared to solid analogs ().
  • LogP values (1.5–2.1) indicate moderate lipophilicity, suitable for blood-brain barrier penetration in CNS-targeting drugs.

Comparison with Other Methods

  • Staudinger Reaction : Used in morpholine peptidomimetics () to introduce quaternary stereocenters, enhancing chemical diversity.
  • Crystallization : describes single-crystal X-ray diffraction for structural confirmation, highlighting the importance of conformational analysis (chair vs. puckered rings) .

Preparation Methods

Synthesis of Morpholine Precursors

Morpholine rings are constructed via acid-catalyzed cyclization of 1,2-amino alcohols or through asymmetric organocatalytic cascades. In a representative procedure, 2-benzylamino ethanol undergoes condensation with aryl glyoxals under Brønsted acid catalysis to yield C3-substituted morpholin-2-ones (Table 1). Subsequent reduction with LiAlH4 or catalytic hydrogenation converts the lactam to the corresponding morpholine.

Table 1: Reaction Conditions for Morpholin-2-one Synthesis

StepReagents/ConditionsYield (%)ee (%)
KnoevenageleQNU (10 mol %), toluene, 25°C85–92
EpoxidationCHP, −20°C70–89
DROC2-benzylamino ethanol, Et3N, 25°C73–8963–89

Synthesis of Piperazine Precursors

Piperazine derivatives are synthesized via Pd-catalyzed decarboxylative allylic alkylation or DROC with ethylenediamines. For example, N,N′-dibenzylethylenediamine reacts with epoxidized alkenes under basic conditions to form piperazin-2-ones, which are deprotected to yield free piperazines.

Methylene Bridge Installation

The coupling of morpholine and piperazine precursors is achieved through nucleophilic substitution or Stille cross-coupling . In SnAP protocols, tributylstannane intermediates (e.g., M3 ) react with azide-functionalized piperazines to form methylene-linked products (Scheme 1). Alternatively, chloromethyl-morpholine reacts with piperazine in the presence of K2CO3 to yield the target compound.

One-Pot Catalytic Methods

Recent advances in organocatalysis enable the tandem synthesis of morpholine-piperazine hybrids. A one-pot sequence involving eQNU-catalyzed Knoevenagel condensation, asymmetric epoxidation, and DROC with ethylenediamine has been demonstrated for piperazin-2-ones (Table 2). Adapting this methodology, 2-(Piperazin-1-ylmethyl)morpholine could be synthesized by substituting 2-benzylamino ethanol with a bifunctional diamine containing a pre-installed piperazine moiety.

Table 2: One-Pot Synthesis Parameters for Piperazin-2-ones

ParameterConditionOutcome
CatalysteQNU (10 mol %)96% ee
OxidantCumyl hydroperoxide (CHP)Epoxide formation
Temperature−20°C (epoxidation), 25–50°C (DROC)73–99% yield

Protection and Deprotection Strategies

tert-Butoxycarbonyl (Boc) and benzyl groups are widely used to protect amines during synthesis. For example, Boc-protected piperazine intermediates (e.g., P2 ) are alkylated with chloromethyl-morpholine, followed by deprotection with TFA to unveil the free amine. This approach minimizes side reactions and improves regioselectivity.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Stepwise SynthesisHigh modularity, scalableMultiple steps, lower yields
One-Pot CatalysisAtom-economical, enantioselectiveRequires optimization
SnAP ProtocolsRapid annulation, functional group toleranceStannane toxicity

The one-pot catalytic method offers the highest enantioselectivity (up to 99% ee) but requires precise control over reaction conditions. Conversely, SnAP methodologies provide modularity but involve hazardous tributylstannane reagents .

Q & A

Q. What in vivo models are appropriate for evaluating its neuropharmacological potential?

  • Models :
  • Rodent Behavioral Assays : Forced swim test (FST) for antidepressant activity; Morris water maze for cognitive effects .
  • Pharmacokinetics : Administer orally (10 mg/kg) and measure plasma concentrations via LC-MS to calculate bioavailability .

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